molecular formula C11H11FO2 B1342933 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267316-41-5

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B1342933
CAS No.: 1267316-41-5
M. Wt: 194.2 g/mol
InChI Key: RLTHGOMIUBXLQH-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11FO2. This compound features a cyclopropane ring substituted with a carboxylic acid group and a 2-fluorophenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of 2-fluorobenzyl chloride with cyclopropane carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the 2-fluorophenylmethyl group onto the cyclopropane ring .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
  • 1-[(2-Bromophenyl)methyl]cyclopropane-1-carboxylic acid
  • 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid

Uniqueness: 1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom’s high electronegativity and small size allow for unique interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTHGOMIUBXLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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